molecular formula C15H10N2O3S B2538585 (E)-N-(1,3-dioxoisoindolin-5-yl)-3-(thiophen-2-yl)acrylamide CAS No. 683235-62-3

(E)-N-(1,3-dioxoisoindolin-5-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2538585
CAS RN: 683235-62-3
M. Wt: 298.32
InChI Key: XFBRHKITHGPIMC-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving “(E)-N-(1,3-dioxoisoindolin-5-yl)-3-(thiophen-2-yl)acrylamide” are not explicitly mentioned in the sources I found .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

  • Synthesis and Structural Insights : The compound has been utilized in the synthesis of complex molecules, demonstrating intricate intermolecular interactions and structural conformations. For instance, the synthesis and crystal structure determination of related compounds highlight the importance of hydrogen bonding and π-π stacking interactions, contributing to our understanding of molecular assembly and stability (Lee et al., 2009).

Materials Science Applications

  • Optically Active Polyamides : Research has focused on creating optically active polyamides incorporating 1,3-dioxoisoindolin-2-yl units. These materials show significant potential due to their high yields, inherent viscosities, and thermal properties, indicating their applicability in advanced material science (Isfahani et al., 2010).

Pharmaceutical and Biological Applications

  • Antimicrobial Activity : Novel compounds synthesized from (E)-N-(1,3-dioxoisoindolin-5-yl)-3-(thiophen-2-yl)acrylamide derivatives have been evaluated for their antibacterial and antifungal activities. Preliminary results suggest some of these compounds exhibit promising antibacterial properties, highlighting their potential as antimicrobial agents (Patel & Dhameliya, 2010).

Antiepileptic Activity

  • Phthalimide Derivatives : A series of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives were synthesized and evaluated for their antiepileptic activity. Molecular docking studies aimed at understanding the interaction with gamma-aminobutyric acid (GABA)A receptor indicated that some compounds, notably those with specific aniline conjugations, exhibited significant antiepileptic potential, suggesting a new avenue for the development of antiepileptic medications (Asadollahi et al., 2019).

properties

IUPAC Name

(E)-N-(1,3-dioxoisoindol-5-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S/c18-13(6-4-10-2-1-7-21-10)16-9-3-5-11-12(8-9)15(20)17-14(11)19/h1-8H,(H,16,18)(H,17,19,20)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBRHKITHGPIMC-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(1,3-dioxoisoindolin-5-yl)-3-(thiophen-2-yl)acrylamide

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